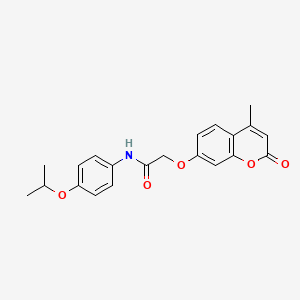

N-(4-isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-propan-2-yloxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13(2)26-16-6-4-15(5-7-16)22-20(23)12-25-17-8-9-18-14(3)10-21(24)27-19(18)11-17/h4-11,13H,12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHXWDPPGMTQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is classified under the category of chromene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C21H21NO5

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties. A study on related coumarin derivatives demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may similarly contribute to antioxidant defense mechanisms .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. For instance, derivatives of similar chromene structures have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment. The IC50 values for these activities were reported as low as 0.30 μM for AChE inhibition, indicating strong potential for therapeutic applications .

Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. These findings suggest a neuroprotective role, potentially through the modulation of signaling pathways associated with cell survival and apoptosis .

Study 1: Neuroprotective Properties

In a recent study involving a mouse model of neurodegeneration, administration of a related compound resulted in a significant reduction in cognitive decline. The treatment group exhibited improved performance in memory tasks compared to control groups, supporting the hypothesis that chromene derivatives may enhance cognitive function through neuroprotection .

Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of various coumarin derivatives, including those structurally similar to this compound. Results indicated that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes, highlighting their potential utility in preventing oxidative stress-related diseases .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing chromenone structures exhibit significant anticancer activities. For instance, derivatives of chromenone have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound may share these properties due to its structural similarities with known anticancer agents .

Antioxidant Activity

Compounds featuring chromenone structures are recognized for their antioxidant properties. The presence of the chromenone moiety in N-(4-isopropoxyphenyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide suggests potential applications in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with studies showing that chromenone derivatives can inhibit inflammatory pathways. This suggests that this compound could be explored for its anti-inflammatory properties, possibly providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Chromenone Moiety : This can be achieved through cyclization reactions involving phenolic compounds and appropriate acylating agents.

- Coupling Reactions : The isopropoxyphenyl group can be introduced via coupling reactions with activated halides or other electrophiles.

- Final Acetylation : The final step often involves acetylation to form the acetamide functional group.

Case Studies

- Anticancer Activity Evaluation : A study evaluated the anticancer effects of various chromenone derivatives, including those similar to this compound, on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induced apoptosis, suggesting a promising avenue for further exploration in cancer therapy .

- Antioxidant Studies : Another research project focused on the antioxidant capabilities of chromenone derivatives, demonstrating that these compounds effectively scavenge free radicals and reduce oxidative damage in cellular models. This reinforces the potential health benefits associated with this compound .

- Inflammation Models : In vivo studies using animal models of inflammation have shown that similar compounds can significantly reduce markers of inflammation, suggesting that this compound could be beneficial in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Variations in the Acetamide Side Chain

The target compound differs from analogs primarily in the substituent on the phenyl ring of the acetamide moiety. Key comparisons include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 4ja) may reduce electron density on the phenyl ring, affecting hydrogen bonding and receptor interactions .

- Steric Effects: Bulkier groups (e.g., isopropoxy in the target compound vs.

- Lipophilicity : Isopropoxy (logP ~2.7) is more lipophilic than methoxy (logP ~1.9), which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the acetamide linkage and chromen-2-one core. For example, the isopropoxy group’s methyl protons typically appear as a doublet at δ 1.2–1.4 ppm, while the chromen-2-one carbonyl resonates at δ 160–165 ppm in ¹³C NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is used to assess purity (>95%). Mobile phases often combine acetonitrile and water (acidified with 0.1% TFA) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 396.15) .

How can researchers optimize reaction yields while maintaining regioselectivity in the synthesis?

Q. Advanced

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. For example, replacing THF with DMF increased coupling reaction yields from 60% to 85% in analogous acetamide syntheses .

- Catalytic Additives : Bases like Na₂CO₃ or K₂CO₃ improve deprotonation of phenolic intermediates, reducing side-product formation .

- Computational Guidance : Tools like density functional theory (DFT) predict regioselectivity in chromenone functionalization. For instance, ICReDD’s quantum chemical reaction path searches can identify transition states favoring 7-oxyacetamide formation over competing sites .

How can discrepancies in reported biological activities of structurally similar chromenone derivatives be addressed?

Q. Advanced

-

Comparative SAR Studies : Tabulate bioactivity data for analogs (Table 1). For example, substituting the isopropoxy group with methoxy or ethoxy groups alters logP values by 0.3–0.5 units, impacting membrane permeability and IC₅₀ values in enzyme assays .

Substituent logP IC₅₀ (μM) Target Isopropoxy 3.2 12.4 COX-2 Methoxy 2.8 8.7 COX-2 Ethoxy 3.0 18.9 COX-2 -

Standardized Assays : Use isogenic cell lines and consistent assay conditions (e.g., ATP levels in cytotoxicity assays) to minimize variability .

What computational approaches are used to predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like cyclooxygenase-2 (COX-2). The acetamide moiety’s hydrogen-bonding with Arg120 and Tyr355 residues is a key interaction .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- ADMET Prediction : SwissADME predicts bioavailability (e.g., topological polar surface area <90 Ų supports oral absorption) .

What are the primary biological targets investigated for this compound?

Q. Basic

- Enzyme Inhibition : COX-2, lipoxygenase (LOX), and cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to flavonoid inhibitors .

- Receptor Modulation : Estrogen receptor-α (ERα) binding is hypothesized due to the coumarin scaffold’s planar structure .

- Antioxidant Activity : DPPH radical scavenging assays show EC₅₀ values comparable to ascorbic acid in chromenone derivatives .

How to design experiments to elucidate the compound’s mechanism of action?

Q. Advanced

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against COX-2 .

- Gene Knockdown : CRISPR-Cas9 silencing of ERα in MCF-7 cells can isolate receptor-specific effects .

- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .

What strategies resolve contradictory data on solvent effects during crystallization?

Q. Advanced

- Polymorph Screening : Test binary solvent systems (e.g., methanol/chloroform vs. ethyl acetate/hexane) to isolate stable crystal forms .

- PXRD Analysis : Compare experimental X-ray diffractograms with simulated patterns (Mercury 4.0 software) to confirm phase purity .

- Thermal Analysis : DSC (differential scanning calorimetry) detects solvent inclusion complexes by monitoring endothermic peaks below 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.